molecular formula C9H7NO B586961 p-Cyanoacetophenone-d4 CAS No. 1794964-28-5

p-Cyanoacetophenone-d4

Cat. No.: B586961
CAS No.: 1794964-28-5
M. Wt: 149.185
InChI Key: NLPHXWGWBKZSJC-QFFDRWTDSA-N
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Description

p-Cyanoacetophenone-d4 is a deuterated form of p-Cyanoacetophenone, where four hydrogen atoms are replaced by deuterium. This compound is often used as an internal standard in nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic labeling. The molecular formula of this compound is C9H3D4NO, and it has a molecular weight of 149.18 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the primary methods for synthesizing p-Cyanoacetophenone involves the direct catalytic selective oxidation of ethylbenzonitrile. This process uses a solid catalyst and oxygen or air to achieve the desired product. The reaction conditions typically include a catalyst dosage of 0.5 to 20%, a reaction pressure of 0.01 to 2.00 MPa, and a temperature range of 40 to 200°C. The reaction time is usually between 0.3 to 1.5 hours, with a conversion rate of 61.0% and a selectivity of 99.3% .

Industrial Production Methods

The industrial production of p-Cyanoacetophenone-d4 follows similar synthetic routes but on a larger scale. The use of multi-component compound solid catalysts, which are modified by organic addition agents, is common. These catalysts often include elements such as silver, aluminum, cerium, cobalt, chromium, copper, iron, manganese, nickel, phosphorus, tin, titanium, and vanadium .

Chemical Reactions Analysis

Types of Reactions

p-Cyanoacetophenone-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

p-Cyanoacetophenone-d4 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of p-Cyanoacetophenone-d4 involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit certain enzymes or interact with proteins, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its deuterium labeling, which makes it particularly useful in NMR spectroscopy. This isotopic labeling provides distinct advantages in terms of sensitivity and resolution, making it a valuable tool in various scientific research applications .

Properties

IUPAC Name

4-acetyl-2,3,5,6-tetradeuteriobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO/c1-7(11)9-4-2-8(6-10)3-5-9/h2-5H,1H3/i2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLPHXWGWBKZSJC-QFFDRWTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C#N)[2H])[2H])C(=O)C)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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